Bienvenue dans la boutique en ligne BenchChem!

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol

Medicinal Chemistry Scaffold Design Physicochemical Property

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol (CAS 1824356-77-5) is a saturated, heterocyclic building block featuring a fused imidazole–piperidine core with a primary alcohol at the 8-position. It is commercially available at 95% purity from Enamine (EN300-6779207) and belongs to the broader 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine family, a substructure prevalent in bioactive molecules including hypnotics, antifungals, and antiprotozoal agents.

Molecular Formula C8H12N2O
Molecular Weight 152.197
CAS No. 1824356-77-5
Cat. No. B2654485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol
CAS1824356-77-5
Molecular FormulaC8H12N2O
Molecular Weight152.197
Structural Identifiers
SMILESC1CC(C2=NC=CN2C1)CO
InChIInChI=1S/C8H12N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h3,5,7,11H,1-2,4,6H2
InChIKeyAWSUNRVRMJOHGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol (CAS 1824356-77-5) – Sourcing Guide for a Chiral Tetrahydroimidazopyridine Building Block


5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol (CAS 1824356-77-5) is a saturated, heterocyclic building block featuring a fused imidazole–piperidine core with a primary alcohol at the 8-position . It is commercially available at 95% purity from Enamine (EN300-6779207) and belongs to the broader 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine family, a substructure prevalent in bioactive molecules including hypnotics, antifungals, and antiprotozoal agents [1]. The fully saturated pyridine ring distinguishes it from its aromatic imidazo[1,2-a]pyridine counterpart, imparting a chiral center at C-8 and fundamentally altering its conformational, electronic, and synthetic reactivity profile.

Why 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol Cannot Be Replaced by Aromatic or Regioisomeric Analogs


Substituting 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol with the unsaturated imidazo[1,2-a]pyridin-8-ylmethanol (CAS 111477-17-9) or with the 2-yl, 3-yl, or 6-yl regioisomers introduces critical divergence in molecular recognition, synthetic elaboration potential, and chiral information. The saturated pyridine ring eliminates planarity, introduces a stereocenter, and increases basicity (piperidine-like pKa ~10 vs. pyridine pKa ~5) [1], which directly affects solubility, hydrogen-bonding, and receptor fit in biologically active derivatives. In the enantioselective hydrogenation methodology of Schlepphorst et al. (2018), the 8-substituted tetrahydro scaffold is specifically obtained with enantiomeric ratios up to 98:2 [2], making it a preferred entry point for chiral imidazopyridine libraries. Regioisomeric variants (e.g., tetrahydroimidazo[1,2-a]pyridin-2-ylmethanol) position the hydroxymethyl group differently, leading to distinct synthetic disconnections and divergent pharmacophoric vectors in medicinal chemistry campaigns.

Head-to-Head Quantitative Differentiation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol from Its Closest Analogs


Saturation State: 5,6,7,8-Tetrahydro vs. Aromatic Imidazo[1,2-a]pyridine Core – Basicity and Conformational Divergence

The fully saturated piperidine ring of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol elevates the basicity of the bridgehead nitrogen by approximately 5 pKa units compared to the aromatic imidazo[1,2-a]pyridin-8-ylmethanol (CAS 111477-17-9), shifting from a weakly basic pyridine (pKa ~5.2) to a piperidine-like amine (pKa ~10–11) [1]. This dramatically increases protonation at physiological pH, alters logD, and introduces a well-defined chiral center at C-8, enabling enantioselective synthesis and chiral resolution strategies not possible on the planar aromatic scaffold [2].

Medicinal Chemistry Scaffold Design Physicochemical Property

Regiochemistry of the Hydroxymethyl Group: Position-8 vs. Position-2/3/5/6 Tetrahydroimidazo[1,2-a]pyridine Methanol Analogs

Among the five possible regioisomeric tetrahydroimidazo[1,2-a]pyridine methanol compounds (CAS examples: 1038827-92-7 for 2-yl; 1086376-71-7 for 3-yl; 1256546-79-8 for 6-yl), only the 8-ylmethanol derivative of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol provides direct access to the C-8 chiral center adjacent to the bridgehead nitrogen, a critical vector for imidazopyridine-based drug molecules such as zolpidem analogs . The 8-position hydroxymethyl enables distinct synthetic disconnections (e.g., oxidation to aldehyde, esterification, or conversion to amine) that are not accessible from the 2- or 3-yl regioisomers . The 8-yl isomer is also the product obtained by direct enantioselective hydrogenation of the corresponding imidazo[1,2-a]pyridine precursor [1].

Chemical Library Design Synthetic Intermediate Structure–Activity Relationship

Enantioselective Synthesis Access: Chiral Tetrahydroimidazo[1,2-a]pyridine via Ru-NHC Catalysis

The Glorius group demonstrated that imidazo[1,2-a]pyridines can be hydrogenated with complete regioselectivity for the pyridine ring using a Ru-NHC catalyst, directly affording chiral 5,6,7,8-tetrahydroimidazo[1,2-a]pyridines with enantiomeric ratios up to 98:2 and yields up to 99% [1]. This methodology provides a direct route to enantioenriched 8-substituted derivatives such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol without protecting groups, whereas the aromatic imidazo[1,2-a]pyridine precursors are achiral and planar [1]. The chiral center at C-8 is integral to the biological activity of several drug candidates (e.g., GABAA modulators) and cannot be replicated by non-hydrogenated analogs or regioisomers lacking the 8-substituent [2].

Asymmetric Catalysis Chiral Building Blocks Synthetic Methodology

Biological Activity Trajectory: Antifungal and Antiprotozoal Class Potential of Tetrahydroimidazo[1,2-a]pyridines vs. Non-Tetrahydro Congeners

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold has demonstrated potent, selective antifungal activity: the derivative 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) exhibited MIC values as low as 0.016 mg/mL against Candida species with no in vitro cytotoxicity up to 25 μg/mL (selectivity index >1562) [1]. In a parallel class, dicationic tetrahydroimidazo[1,2-a]pyridines achieved 4/4 cures in the STIB900 mouse model of trypanosomiasis upon intraperitoneal administration [2]. The saturated scaffold is a privileged substructure in these therapeutic areas; the corresponding aromatic imidazo[1,2-a]pyridines (e.g., zolpidem) address CNS targets (GABAA), indicating that saturation state dictates therapeutic indication [3]. The 8-ylmethanol derivative serves as a versatile intermediate for generating focused libraries within the antifungal/antiprotozoal chemical space.

Antifungal Antiprotozoal Drug Discovery

High-Value Application Scenarios for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Chiral Imidazopyridine Drug Candidates

Researchers pursuing stereochemically defined imidazopyridine-based drug candidates (e.g., novel GABAA modulators, anti-infectives) should procure the 8-ylmethanol as a chiral building block. The Ru-NHC-catalyzed hydrogenation methodology of Schlepphorst et al. (2018) provides direct access to enantioenriched tetrahydroimidazo[1,2-a]pyridines with e.r. up to 98:2 [1], whereas the aromatic imidazo[1,2-a]pyridin-8-ylmethanol (CAS 111477-17-9) is planar and achiral, precluding enantioselective elaboration.

Focused Library Synthesis for Antifungal Lead Optimization

Medicinal chemistry teams developing antifungal agents should prioritize the tetrahydro scaffold, as exemplified by Ozdemir et al. (2010) where 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) achieved an MIC of 0.016 mg/mL against Candida spp. with a selectivity index >1562 [2]. The 8-ylmethanol compound serves as a key intermediate for installing diverse C-8 substituents while retaining the saturated core essential for this anti-infective phenotype.

Scaffold-Hopping from CNS to Anti-Infective Indications

Organizations seeking to repurpose or differentiate imidazopyridine intellectual property should note that saturation of the pyridine ring diverts biological activity from CNS (GABAA, hypnotic—typical of aromatic imidazo[1,2-a]pyridines like zolpidem) to anti-infective mechanisms (antifungal MIC 0.016 mg/mL; antiprotozoal 4/4 cures in vivo) [2][3]. Procuring the tetrahydro 8-ylmethanol provides the correct starting point for anti-infective SAR rather than CNS programs.

Regiochemically Defined Fragment-Based Drug Discovery (FBDD)

Fragment-based screening campaigns requiring an imidazopyridine fragment with a well-defined exit vector at the 8-position, combined with a chiral center and sp3-rich character (Fsp3), should select the 8-ylmethanol over the 2-yl, 3-yl, or 6-yl regioisomers. The 8-position hydroxymethyl uniquely aligns the functional group for elaboration along the C-8 vector adjacent to the bridgehead nitrogen, a geometry unavailable from other regioisomers .

Quote Request

Request a Quote for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.